5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide
Description
5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and thiazole functional groups
Properties
IUPAC Name |
5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2OS/c1-14(2,3)11-7-20-13(17-11)18-12(19)9-6-8(15)4-5-10(9)16/h4-7H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXKYYSLAOVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-tert-butyl-2-aminothiazole with appropriate brominating agents.
Bromination: The thiazole derivative is then brominated using bromine or a bromine-containing reagent.
Chlorination: The brominated thiazole is further chlorinated to introduce the chlorine atom at the desired position.
Amidation: Finally, the chlorinated thiazole is reacted with 2-chlorobenzoyl chloride to form the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the bromine and chlorine substituents.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Dehalogenated products.
Substitution: Substituted benzamides with various functional groups replacing the halogens.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is explored for its potential in creating novel materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and chlorine atoms can form halogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 5-bromo-N-(tert-butyl)-4-methylnicotinamide
- 2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide
Uniqueness:
- Functional Groups: The presence of both bromine and chlorine atoms along with the thiazole ring makes it unique.
- Applications: Its specific structure allows for diverse applications in various fields, distinguishing it from similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
